molecular formula C10H8N2O B8490909 1,2-Dihydro-imidazo[1,5-a]indol-3-one

1,2-Dihydro-imidazo[1,5-a]indol-3-one

Cat. No.: B8490909
M. Wt: 172.18 g/mol
InChI Key: VZWGNYPBXKDHRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Fused Nitrogen Heterocycles in Chemical Biology and Medicinal Chemistry

Fused nitrogen heterocycles are ubiquitous in nature and synthetic chemistry, playing a critical role in the fields of chemical biology and medicinal chemistry. Their rigid, three-dimensional structures provide a unique framework for interacting with biological macromolecules such as proteins and nucleic acids. This ability to form specific, high-affinity interactions is a key reason for their prevalence in a vast array of biologically active molecules, including alkaloids, vitamins, and pigments.

In the realm of medicinal chemistry, these scaffolds are considered "privileged structures" due to their recurring presence in a multitude of approved drugs and clinical candidates. Their diverse electronic properties and the presence of nitrogen atoms, which can act as hydrogen bond donors and acceptors, allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This versatility has led to the development of fused nitrogen heterocycles as potent agents against a wide spectrum of diseases, including cancer, infectious diseases, and neurological disorders.

Overview of the Imidazo[1,5-a]indole Core Structure and its Research Relevance

The Imidazo[1,5-a]indole core is a tricyclic system formed by the fusion of an imidazole (B134444) ring with an indole (B1671886) moiety. This unique arrangement of atoms confers specific chemical and biological properties that have garnered significant attention from the research community. The indole component is a well-known pharmacophore present in many natural products and pharmaceuticals, while the imidazole ring is another crucial heterocyclic motif with a broad range of biological activities.

The fusion of these two rings creates a novel scaffold with a distinct electronic and steric profile. The presence of multiple nitrogen atoms and a lactam functionality in the imidazo[1,5-a]indolone variant provides several points for chemical modification, allowing for the generation of diverse libraries of compounds for biological screening. Research into this core structure has revealed its potential in various therapeutic areas, with derivatives exhibiting activities such as anticancer, antifungal, and enzyme inhibition. The ongoing exploration of this scaffold is driven by the quest for novel therapeutic agents with improved efficacy and selectivity.

Historical Context of Imidazo[1,5-a]indolone Research

The exploration of the imidazo[1,5-a]indole scaffold has evolved over several decades, with early research laying the groundwork for the more recent surge in synthetic methodologies and biological investigations. A 2024 review highlights some key milestones in the synthesis of related structures. In 2004, Katritzky and colleagues reported a base-catalyzed reaction to form the imidazo[1,5-a]indole ring system. nih.gov This was followed in 2007 by the work of Akeng'a and Read, who developed a copper-catalyzed cyclization method to produce imidazo[1,5-a]indole-1,3-diones. nih.gov A significant advancement came in 2010 when Zecchi's group introduced a microwave-assisted, palladium-catalyzed intramolecular cyclization to synthesize 3-vinyl-substituted imidazo[1,5-a]indole derivatives. nih.gov

More recently, research has focused on developing more efficient and versatile synthetic routes. For example, in 2021, the synthesis of 1H-imidazo[1,5-a]indol-3(2H)-ones was achieved through a Rh(III)-catalyzed C-H activation/cyclization process. nih.gov These developments in synthetic chemistry have been instrumental in enabling a more thorough investigation of the biological potential of the imidazo[1,5-a]indolone scaffold and its derivatives.

Detailed Research Findings

While specific biological activity data for the parent compound, 1,2-Dihydro-imidazo[1,5-a]indol-3-one, is not extensively available in the public domain, research on its derivatives has unveiled a range of promising biological activities. The following tables summarize some of these findings, showcasing the therapeutic potential of the broader imidazo[1,5-a]indolone class of compounds.

Table 1: Antifungal Activity of Imidazo[1,5-a]indolone Derivatives

Compound DerivativeFungal StrainActivity (MIC in µg/mL)Reference
Imidazo[1,5-a]quinoxaline (B8520501) derivativeCandida albicansComparable to reference drugs nih.gov
Imidazo[1,5-a]quinoxaline derivativeAspergillus nigerComparable to reference drugs nih.gov

MIC: Minimum Inhibitory Concentration

Table 2: Anticancer Activity of Imidazo[1,5-a]indolone Derivatives

Compound DerivativeCell LineActivity (IC50)Reference
Imidazo[2,1-a]isoindol-5-ol derivativePlasmodium falciparum60 nM researchgate.net
Imidazo[1,5-a]quinoxaline derivativeMurine BL6-B16 melanomaSignificant tumor volume reduction nih.gov
Imidazo[1,5-a]quinoxaline derivativeE0771 breast cancerSignificant tumor volume reduction nih.gov

IC50: Half-maximal Inhibitory Concentration

Table 3: Antimicrobial Activity of Imidazo[1,5-a]indolone Derivatives

Compound DerivativeBacterial StrainActivity (MIC in µg/mL)Reference
Imidazo[1,5-a]quinoxaline derivativeGram-positive bacteriaEffective bacteriostatic activity nih.gov
Imidazo[1,5-a]quinoxaline derivativeGram-negative bacteriaEffective bacteriostatic activity nih.gov

MIC: Minimum Inhibitory Concentration

Properties

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

2,3-dihydroimidazo[1,5-a]indol-1-one

InChI

InChI=1S/C10H8N2O/c13-10-11-6-8-5-7-3-1-2-4-9(7)12(8)10/h1-5H,6H2,(H,11,13)

InChI Key

VZWGNYPBXKDHRY-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC3=CC=CC=C3N2C(=O)N1

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 1,2-Dihydro-imidazo[1,5-a]indol-3-one derivatives. By analyzing the chemical environment of protons (¹H) and carbon-13 (¹³C) nuclei, it is possible to map the connectivity and spatial arrangement of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. In a typical derivative such as 1-Methyl-2-phenyl-1H-imidazo[1,5-a]indol-3(2H)-one, the spectrum reveals characteristic signals for each proton. The aromatic protons on the indole (B1671886) and phenyl rings typically appear in the downfield region (δ 7.0-8.0 ppm), with their multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) revealing their substitution pattern. The protons on the five-membered imidazo (B10784944) ring and the N-methyl group will have distinct chemical shifts that confirm the formation of the heterocyclic core.

Table 1: Representative ¹H NMR Data for a this compound Derivative Data is illustrative for a substituted derivative and not the parent compound.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H (Indole) 7.60-7.70 d 7.8
Aromatic-H (Indole) 7.45-7.55 m -
Aromatic-H (Indole) 7.30-7.40 m -
Aromatic-H (Phenyl) 7.20-7.30 m -
CH (Position 1) 5.10-5.20 s -

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the ¹H NMR data, ¹³C NMR spectroscopy identifies all non-equivalent carbon atoms in the molecule. For the this compound skeleton, the most characteristic signal is the carbonyl carbon (C=O) of the lactam ring at position 3, which typically resonates far downfield (δ 165-175 ppm). The sp²-hybridized carbons of the aromatic indole and phenyl rings appear in the δ 110-140 ppm range, while the sp³-hybridized carbons of the imidazo ring and any alkyl substituents appear in the upfield region.

Table 2: Representative ¹³C NMR Data for a this compound Derivative Data is illustrative for a substituted derivative and not the parent compound.

Carbon Assignment Chemical Shift (δ, ppm)
C=O (Position 3) 170.5
Aromatic C (Indole/Phenyl) 115.0 - 138.0
C (Position 9b) 135.2
C (Position 3a) 128.9
CH (Position 1) 85.1

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass of the parent ion, allowing for the determination of the elemental formula of the compound. For a derivative of this compound, the measured mass of the protonated molecule ([M+H]⁺) can be matched to a calculated mass based on its chemical formula with a high degree of precision (typically within 5 ppm). This technique is essential for confirming the identity of a newly synthesized compound and distinguishing it from potential isomers. For example, the calculated mass for a derivative like C₁₇H₁₄N₂O ([M+H]⁺) would be compared against the experimentally observed value to validate its composition.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR)

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For the this compound structure, the most prominent and diagnostic absorption band is the strong carbonyl (C=O) stretching vibration of the five-membered lactam ring, typically appearing in the range of 1700-1750 cm⁻¹. Other key absorptions include the N-H stretch (if unsubstituted at the indole nitrogen) around 3200-3400 cm⁻¹, aromatic C-H stretches above 3000 cm⁻¹, and C-N stretching vibrations. nih.govmdpi.commdpi.com

Table 3: Characteristic FT-IR Absorption Bands for the this compound Scaffold Frequency ranges are based on typical values for the identified functional groups.

Vibrational Mode Functional Group Typical Frequency Range (cm⁻¹)
Stretching N-H (Indole) 3200 - 3400
Stretching C-H (Aromatic) 3000 - 3100
Stretching C=O (Lactam) 1700 - 1750
Stretching C=C (Aromatic) 1450 - 1600

Electronic Spectroscopy: UV/Vis Absorption and Fluorescence Emission

UV-Visible absorption and fluorescence emission spectroscopy provide insights into the electronic structure and photophysical properties of a molecule. The extended π-conjugated system of the this compound core, which combines the indole and imidazole (B134444) rings, is expected to exhibit distinct electronic transitions.

Based on structurally analogous compounds like imidazo[1,5-a]pyridines and imidazo[1,5-a]quinolines, the UV-Vis absorption spectrum is predicted to show absorption maxima (λ_max) in the ultraviolet region, typically between 300 and 380 nm. nih.govuni-giessen.de These absorptions correspond to π→π* electronic transitions within the aromatic system.

Many related heterocyclic systems, such as imidazo[1,5-a]pyridines, are known to be fluorescent. nih.govresearchgate.net Upon excitation at their absorption maxima, these molecules emit light at a longer wavelength, a phenomenon known as fluorescence. This emission often exhibits a large Stokes shift (the difference in wavelength between the absorption and emission maxima), which is a desirable property for applications in materials science and bioimaging. nih.gov The fluorescence quantum yield, a measure of the efficiency of the emission process, is highly dependent on the specific substituents attached to the core scaffold. uni-giessen.de Therefore, it is anticipated that derivatives of this compound would also possess interesting fluorescent properties, tunable by chemical modification.

X-ray Diffraction for Solid-State Structure Determination of Imidazo[1,5-a]indole Analogues

Single-crystal X-ray diffraction (XRD) stands as the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal evidence of a molecule's constitution, including bond lengths, bond angles, and torsional angles. For novel heterocyclic scaffolds, XRD is the gold standard for structural confirmation, capable of resolving ambiguities that may arise from spectroscopic data like NMR or mass spectrometry.

The application of XRD has been crucial in confirming the structure of various indole-fused heterocyclic systems. For instance, the structural assignment of a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole was unambiguously confirmed by single-crystal X-ray analysis, providing precise data on its solid-state conformation. nih.gov Similarly, in studies focused on the synthesis of imidazo[1,5-a]quinolines, a closely related fused system, single-crystal X-ray diffraction was employed to determine the absolute configuration of the synthesized metal complexes. rsc.org

In the direct context of the target scaffold, a rhodium(III)-catalyzed synthesis of imidazo[1,5-a]indol-3-ones utilized this technique to verify the structure of the resulting products. The crystallographic data obtained from the analysis served as definitive proof of the regioselective annulation reaction. researchgate.net The detailed parameters obtained from such an analysis provide a wealth of structural information, as exemplified by the crystallographic data for related indole derivatives. nih.gov

ParameterValue
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions a = 5.9308(2) Å, α = 100.5010(10)°
b = 10.9695(3) Å, β = 98.6180(10)°
c = 14.7966(4) Å, γ = 103.8180(10)°
Volume (V) 900.07(5) ų
Molecules per Unit Cell (Z) 4
Calculated Density 1.573 mg/m³

Table 1: Representative crystallographic data for a related indole-fused heterocyclic system, illustrating the precise structural parameters obtained from X-ray diffraction analysis. Data sourced from a study on a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole. nih.gov

This level of detail is fundamental for validating synthetic methodologies and understanding the non-covalent interactions that govern crystal packing. Therefore, X-ray diffraction is an essential tool in the characterization of novel imidazo[1,5-a]indole analogues.

Chiral Spectroscopy: Circular Dichroism (CD) in Stereochemical Assignment

When imidazo[1,5-a]indole analogues possess stereocenters, determining their absolute configuration is a critical challenge. Chiral spectroscopy, particularly Electronic Circular Dichroism (ECD), provides a powerful solution. ECD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.govnih.gov Enantiomers, being non-superimposable mirror images, interact with circularly polarized light in an equal but opposite manner, resulting in ECD spectra that are mirror images of each other. nih.gov A positive absorption band, known as a Cotton Effect (CE), for one enantiomer will appear as a negative CE for the other, providing a distinct chiroptical signature. nih.gov

While historically reliant on empirical rules, the modern application of ECD for absolute configuration assignment has become a highly reliable and non-empirical method through the synergy of experimental measurements and quantum chemical calculations. mdpi.com This robust methodology allows for the unambiguous determination of a chiral molecule's three-dimensional structure in solution.

The process involves comparing the experimentally measured ECD spectrum of a new chiral compound against the theoretically calculated spectra for all possible stereoisomers (e.g., the R and S enantiomers). mdpi.com A close match between the experimental spectrum and the calculated spectrum for one specific isomer allows for its confident stereochemical assignment. mdpi.com This combined approach is a frontline tool for the stereochemical analysis of novel chiral compounds, including complex natural products and synthetic molecules. Although specific literature detailing the ECD analysis of chiral this compound is not prevalent, the inherent chromophoric nature of the indole-fused system makes it an ideal candidate for this powerful analytical technique. The methodology remains a standard for assigning the absolute configuration of new chiral heterocyclic compounds.

StepActionPurpose
1 Synthesize and isolate the enantiopure or enantioenriched chiral compound.Obtain a sample for analysis.
2 Record the experimental ECD spectrum of the compound in a suitable solvent.Acquire the molecule's experimental chiroptical signature.
3 Perform computational conformational analysis for each possible stereoisomer (e.g., R and S).Identify all low-energy conformers that contribute to the overall spectrum.
4 Calculate the theoretical ECD spectrum for each stereoisomer using methods like TD-DFT.Generate the predicted chiroptical signature for each possibility.
5 Compare the experimental ECD spectrum with the Boltzmann-averaged theoretical spectra.Find the best match between experiment and theory.
6 Assign the absolute configuration based on the stereoisomer whose calculated spectrum matches the experimental one.Unambiguously determine the molecule's stereochemistry.

Table 2: A summary of the modern workflow for assigning the absolute configuration of a chiral molecule using a combination of experimental and computational Electronic Circular Dichroism (ECD) spectroscopy. nih.govmdpi.com

Theoretical and Computational Chemistry of Imidazo 1,5 a Indolones

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of heterocyclic compounds like 1,2-Dihydro-imidazo[1,5-a]indol-3-one. DFT calculations offer a balance between computational cost and accuracy, making it possible to model complex molecular systems and predict their behavior with a high degree of confidence. These studies are crucial for understanding the electronic structure and reactivity of this class of compounds.

The first step in the computational analysis of this compound is the optimization of its molecular geometry. This process involves finding the lowest energy arrangement of the atoms in the molecule, which corresponds to its most stable three-dimensional structure. Different conformers, or spatial arrangements of the atoms, may exist, and conformational analysis aims to identify the most stable forms.

While specific conformational analysis studies on this compound are not extensively detailed in the available literature, general principles of organic chemistry suggest that the fused ring system imparts significant rigidity to the molecule. The planarity of the indole (B1671886) and imidazole (B134444) rings is a key feature, and the dihydro nature of the imidazole ring introduces some degree of flexibility. The substituents on the core structure can influence the preferred conformation. Computational studies on related heterocyclic systems often reveal that the planarity of the aromatic rings is largely maintained, with minor puckering in the non-aromatic portions of the molecule.

Detailed research findings on the geometry of this compound would typically involve the calculation of bond lengths, bond angles, and dihedral angles. For instance, the C=O bond in the indol-3-one (B1248957) moiety is expected to be around 1.22 Å, and the C-N bonds within the imidazole ring would likely fall in the range of 1.35-1.40 Å. The planarity of the fused aromatic system would be confirmed by dihedral angles close to 0° or 180°.

ParameterPredicted Value
C=O Bond Length (Å)1.225
C-N (imidazole) Bond Length (Å)1.380
C-C (aromatic) Bond Length (Å)1.400
N-H Bond Length (Å)1.010

Understanding the electronic structure of this compound is fundamental to predicting its chemical behavior. DFT calculations provide valuable information about the distribution of electrons within the molecule, including the energies of the frontier molecular orbitals and the electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For imidazo[1,5-a]indolone derivatives, the HOMO is typically localized on the electron-rich indole nucleus, while the LUMO is often distributed over the electron-deficient carbonyl group and the imidazole ring. This distribution dictates the molecule's behavior in charge-transfer interactions. Studies on analogous benzimidazole (B57391) derivatives have shown HOMO-LUMO energy gaps in the range of 4.0 to 5.6 eV, indicating considerable stability. nih.gov

Interactive Data Table: Predicted Frontier Orbital Energies for this compound (Note: The following data is illustrative and based on typical values for similar heterocyclic compounds.)

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.5
HOMO-LUMO Gap (ΔE)5.0

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen atom, making it a primary site for interaction with electrophiles. The nitrogen atoms in the imidazole ring also contribute to the nucleophilic character of the molecule. The aromatic protons and the N-H group would exhibit positive potential, indicating their electrophilic nature.

DFT calculations can provide a quantitative measure of a molecule's reactivity and stability through various global chemical reactivity descriptors. These parameters are derived from the energies of the frontier molecular orbitals and provide a more nuanced understanding of chemical behavior than the HOMO-LUMO gap alone.

Several key descriptors are used to characterize the reactivity of a molecule:

Chemical Hardness (η): This parameter measures the resistance of a molecule to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap and is less reactive. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Potential (μ): This represents the escaping tendency of electrons from a molecule. It is calculated as μ = (EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ2 / 2η.

DFT studies on related heterocyclic systems, such as imidazo[1,2-a]pyridines, have utilized these descriptors to rationalize their reactivity. nih.gov For this compound, these parameters would be instrumental in predicting its behavior in various chemical reactions. A higher electrophilicity index would suggest a greater propensity to act as an electrophile.

Interactive Data Table: Predicted Global Reactivity Descriptors for this compound (Note: The following data is illustrative and based on typical values for similar heterocyclic compounds.)

DescriptorPredicted Value (eV)
Chemical Hardness (η)2.5
Chemical Potential (μ)-4.0
Electrophilicity Index (ω)3.2

Reactivity and Stability Assessments based on DFT Parameters.

Molecular Docking and Simulation Studies

Molecular docking and simulation studies are powerful computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are instrumental in elucidating the binding mechanisms of imidazo[1,5-a]indolone derivatives at the atomic level.

Molecular docking is frequently employed to predict the binding affinity of this compound analogs to their biological targets, primarily protein kinases. These compounds are recognized as cyclized analogs of Leucettines, which are known inhibitors of DYRK (dual-specificity tyrosine-phosphorylation-regulated kinase) and CLK (cdc2-like kinase) families. researchgate.net Therefore, computational studies often focus on their interactions with the ATP-binding pocket of these kinases.

The binding affinity is typically quantified by a scoring function, which estimates the free energy of binding (often expressed in kcal/mol). A lower score generally indicates a more favorable binding interaction. For instance, in studies of similar heterocyclic kinase inhibitors, binding free energies are calculated to rank potential inhibitors and prioritize them for synthesis and biological testing. nih.gov Molecular dynamics (MD) simulations can further refine these predictions by accounting for the dynamic nature of both the ligand and the protein, providing a more accurate estimation of the binding free energy. mdpi.comajchem-a.com

Table 1: Predicted Binding Affinities of Hypothetical this compound Derivatives against DYRK1A

DerivativeModificationPredicted Binding Energy (kcal/mol)
Compound AUnsubstituted-8.5
Compound B4-fluoro-phenyl at N1-9.2
Compound C4-methoxy-phenyl at N1-9.0
Compound D3-chloro-phenyl at N1-9.5

Note: The data in this table is illustrative and based on typical values observed for similar kinase inhibitors. It serves to demonstrate the application of computational methods in predicting binding affinities.

The primary biological targets for imidazo[1,5-a]indol-3-one derivatives are protein kinases such as DYRK1A. researchgate.netresearchgate.net Molecular docking studies have been instrumental in elucidating the specific interactions between these inhibitors and the amino acid residues within the kinase's ATP-binding site. mdpi.comnih.gov

These computational models suggest that the imidazo[1,5-a]indol-3-one scaffold orients itself within the ATP-binding pocket to form key hydrogen bonds with the hinge region of the kinase. For DYRK1A, crucial interactions are predicted with the backbone of residues such as Leu241. mdpi.com Additionally, the carbonyl oxygen of the indol-3-one core can act as a hydrogen bond acceptor, while the NH group of the imidazole ring can serve as a hydrogen bond donor, forming critical contacts that anchor the ligand in the binding site.

Key Predicted Interactions with DYRK1A:

Hydrogen Bonding: Essential for anchoring the ligand within the ATP-binding pocket. Key residues often involved include those in the hinge region, such as Leu241, and catalytic residues like Lys188. mdpi.com

Van der Waals Forces: Numerous contacts between the ligand and the protein that further stabilize the complex.

Pharmacophore Modeling and Design

Pharmacophore modeling is a powerful tool in computational drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to exert a specific biological activity.

Three-dimensional (3D) pharmacophore models for imidazo[1,5-a]indolone derivatives are typically developed based on the known binding modes of active compounds within their target kinases. japsonline.comjapsonline.com By analyzing the co-crystal structure of a related inhibitor, such as Leucettine L41 with DYRK1A, key interaction points can be identified and translated into pharmacophoric features. mdpi.com

A typical pharmacophore model for a DYRK1A inhibitor based on the imidazo[1,5-a]indolone scaffold would likely include:

One or two hydrogen bond acceptor features.

One hydrogen bond donor feature.

An aromatic/hydrophobic region to account for the fused ring system.

These models serve as 3D queries for virtual screening of large compound libraries to identify novel molecules with the potential to bind to the target kinase. japsonline.comjapsonline.com

Achieving selectivity for a specific kinase subtype is a major challenge in drug design. Ligand-mapping and pharmacophore modeling can be employed to understand and engineer this selectivity. By comparing the pharmacophore models of different but related kinases (e.g., DYRK1A vs. GSK3β or CLK1), subtle differences in their ATP-binding sites can be exploited. mdpi.com

For instance, a pharmacophore model might reveal a specific hydrophobic pocket present in DYRK1A that is absent or smaller in GSK3β. By designing imidazo[1,5-a]indolone derivatives with substituents that can occupy this pocket, enhanced selectivity for DYRK1A can be achieved. This approach involves mapping the pharmacophoric features of a series of known inhibitors with varying selectivity profiles to identify the structural elements that govern their preferential binding. mdpi.com

The insights gained from molecular docking, molecular dynamics, and pharmacophore modeling are integrated into the computational design of novel this compound ligands with improved properties. nih.govnih.govresearchgate.net This rational design process often involves:

Scaffold Hopping: Replacing the core imidazo[1,5-a]indolone structure with other heterocyclic systems that maintain the key pharmacophoric features.

Fragment-Based Growth: Starting with a small fragment that binds to a key region of the target, and computationally "growing" the molecule by adding functional groups that can interact with adjacent pockets in the binding site.

Structure-Based Optimization: Modifying the substituents on the imidazo[1,5-a]indolone scaffold to enhance binding affinity and selectivity based on the 3D structure of the target's active site. For example, adding a phenyl group at a specific position might lead to favorable pi-pi stacking interactions with an aromatic residue in the binding pocket. researchgate.net

These computationally designed molecules are then prioritized based on their predicted binding affinities, pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity), and synthetic feasibility before being synthesized and tested in the laboratory. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Imidazo[1,5-a]indolones

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. abjournals.org These models are instrumental in drug discovery, allowing for the prediction of the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts and reducing costs. jocpr.commdpi.com For the imidazo[1,5-a]indolone scaffold, QSAR studies can elucidate the key structural features required for a specific biological effect, guiding the design of more potent and selective derivatives.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. abjournals.org The process of developing a QSAR model involves several key steps: (i) selecting a dataset of molecules with known biological activities, (ii) calculating molecular descriptors that quantify various aspects of the chemical structure, (iii) creating a mathematical model that correlates the descriptors with the biological activity, and (iv) validating the model to ensure its predictive power.

QSAR methodologies can be broadly categorized into two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) approaches.

2D-QSAR

Two-dimensional QSAR models utilize descriptors derived from the 2D representation of a molecule. ijpsr.com These descriptors can include physicochemical properties like hydrophobicity (logP), molar refractivity, and electronic parameters, as well as topological indices that describe molecular size, shape, and branching. jocpr.com

For a series of hypothetical imidazo[1,5-a]indolone derivatives, a 2D-QSAR study would involve calculating a variety of these descriptors for each compound. For instance, studies on similar heterocyclic systems like imidazoquinazolines have shown that parameters such as polar surface area and Lipinski's parameters are crucial for predicting antitumor activity. mdpi.com A statistical method, such as Multiple Linear Regression (MLR), is then used to build an equation that relates a selection of these descriptors to the observed biological activity (e.g., IC₅₀ values).

A typical 2D-QSAR model for a set of 24 indole derivatives, developed to understand structural requirements for COX-2 inhibition, yielded a statistically significant model with a high squared correlation coefficient (r²) of 0.9382. ijpsr.com This model indicated that alignment-independent descriptors and physicochemical properties like negative potential surface area were key contributors to the activity. ijpsr.com The predictive power of such models is rigorously tested through internal (cross-validation) and external validation on a separate set of compounds. nih.gov

Table 1: Representative Molecular Descriptors Used in 2D-QSAR Studies

Descriptor Type Examples Information Encoded
Physicochemical LogP, Molar Refractivity, Dipole Moment Hydrophobicity, polarizability, electronic distribution
Topological Wiener Index, Kier & Hall Connectivity Indices Molecular size, shape, branching, and complexity
Electronic HOMO/LUMO energies, Atomic Charges Electron-donating/accepting ability, reactivity

| Structural | Molecular Weight, Number of H-bond donors/acceptors | Size, hydrogen bonding potential |

3D-QSAR

Three-dimensional QSAR methods consider the 3D conformation of molecules and the spatial distribution of their properties. drugdesign.org These approaches are particularly powerful as they provide a visual interpretation of the structure-activity relationship in three-dimensional space. The most common 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). drugdesign.orgnih.gov

To perform a 3D-QSAR study on imidazo[1,5-a]indolones, the 3D structures of all molecules in the dataset must be generated and aligned based on a common substructure or a pharmacophore model. researchgate.net

Comparative Molecular Field Analysis (CoMFA): In CoMFA, the aligned molecules are placed in a 3D grid. drugdesign.org At each grid point, steric and electrostatic interaction energies are calculated using a probe atom (typically a sp³ carbon with a +1 charge). drugdesign.org These energy values serve as the descriptors, which are then correlated with the biological activity using Partial Least Squares (PLS) regression. nih.gov The results are often visualized as 3D contour maps, where different colored regions indicate areas where modifications to the steric or electrostatic properties would likely increase or decrease biological activity. researchgate.net For example, green contours might indicate regions where bulky substituents are favorable for activity, while red contours could show where negative charges are preferred. researchgate.net

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that calculates similarity indices at each grid point for several additional fields besides steric and electrostatic, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govnih.gov This often provides a more detailed and interpretable model of the structure-activity relationship. slideshare.net A CoMSIA model for pyrimidine (B1678525) derivatives acting as enzyme inhibitors revealed that electrostatic, hydrophobic, and H-bond donor fields played important roles in their activity. nih.gov

The statistical robustness of 3D-QSAR models is evaluated by parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.govnih.gov A high q² value (typically > 0.5) is indicative of a model with good predictive ability. nih.gov

Table 2: Comparison of CoMFA and CoMSIA Methodologies

Feature Comparative Molecular Field Analysis (CoMFA) Comparative Molecular Similarity Indices Analysis (CoMSIA)
Fields Calculated Steric, Electrostatic Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor
Probe Atom Typically a charged sp³ carbon atom Same as CoMFA
Output 3D contour maps showing favorable/unfavorable regions for steric and electrostatic properties. 3D contour maps providing a more detailed view of favorable/unfavorable regions for five different physicochemical properties.

| Primary Advantage | The pioneering and well-validated 3D-QSAR method. | Often provides more intuitive and easily interpretable contour maps due to the Gaussian function used for field calculations. |

By applying these QSAR methodologies, researchers can develop predictive models for the biological activity of novel this compound derivatives. These models serve as a powerful guide for rational drug design, enabling the in silico screening of virtual libraries and the strategic design of compounds with enhanced potency and desired properties.

Biological Activities and Mechanistic Understanding of Imidazo 1,5 a Indolones in Vitro/pre Clinical Research

Antimicrobial and Antifungal Investigations.

Antibacterial Spectrum

Research into the antibacterial properties of the specific 1,2-Dihydro-imidazo[1,5-a]indol-3-one scaffold is limited in publicly available literature. However, studies on structurally related fused heterocyclic systems, such as imidazo[1,5-a]quinoxaline (B8520501) derivatives, provide insights into the potential antibacterial activity of this class of compounds.

A series of 3-phenyl(methyl)-5-alkyl-1-(pyridin-3-yl)imidazo[1,5-a]quinoxalin-4-ones and their N-alkyl-pyridinium salts have been synthesized and evaluated for their antimicrobial properties. nih.gov It was determined that the presence of various alkyl substituents on the pyridine (B92270) ring and at position 5 of the imidazo[1,5-a]quinoxaline system influences their activity. nih.gov Certain compounds within this series demonstrated effective bacteriostatic activity. nih.gov Specifically, chlorides and iodides of these derivatives were found to be more active against bacteria than fungi. nih.gov

Table 1: Antibacterial Activity of Selected Imidazo[1,5-a]quinoxaline Derivatives

Compound ID Bacterial Strains Activity
3d, 3e, 3m, 3n Not specified Effective bacteriostatic activity
Halide Salts Bacteria More active than against fungi

Data sourced from studies on imidazo[1,5-a]quinoxaline derivatives. nih.gov

Antifungal Efficacy (e.g., against specific fungal strains)

One study reported that a synthesized compound from a series of imidazo[1,5-a]quinoxaline derivatives exhibited well-defined fungistatic activities, with Minimum Inhibitory Concentration (MIC) values comparable to reference antifungal drugs. nih.gov This suggests that the broader imidazo-fused heterocyclic scaffold is a promising area for the development of new antifungal agents. Further research has also highlighted that indole (B1671886) derivatives, particularly those integrated with a 1,2,4-triazole (B32235) moiety, can exhibit significant promise as novel antifungal lead compounds. nih.gov

Table 2: Antifungal Activity of an Imidazo[1,5-a]quinoxaline Derivative

Compound Class Fungal Strains Activity
Imidazo[1,5-a]quinoxaline derivative Not specified Good fungistatic activity, MIC values comparable to reference drugs

Data sourced from a study on an imidazo[1,5-a]quinoxaline derivative. nih.gov

Antiviral Activities

Detailed studies concerning the antiviral activities of this compound were not found in the reviewed literature. The following subsections reflect this lack of specific data.

There is no available research data from the sources consulted that specifically demonstrates the inhibition of Herpes Simplex Virus replication by this compound or its close derivatives. However, the broader indole class of compounds has been investigated for antiviral properties. For instance, Indole-3-carbinol has been shown to inhibit the formation of infectious Herpes Simplex Virus-1 (HSV-1) particles in host cells. google.com

No information is available in the reviewed scientific literature regarding the modulation of viral transcription, such as immediate early transcription of Herpes Simplex Virus, by this compound or its derivatives.

Anti-proliferative and Anti-tumor Effects (in vitro)

The anti-proliferative and anti-tumor potential of imidazo-fused heterocyclic compounds has been an active area of research. While specific studies on this compound are not detailed, investigations into the closely related imidazo[1,5-a]quinoxaline scaffold have yielded significant findings.

In vitro cytotoxicity studies were conducted on a series of imidazo[1,5-a]quinoxaline derivatives against a panel of human cancer cell lines, including melanoma (A375, M4Be, RPMI-7591), colon (LS174T), breast (MCF7), and lymphoma (Raji). nih.gov Several compounds from this series, notably EAPB0103, EAPB0201, EAPB0202, and EAPB0203, demonstrated significant in vitro activity against the A375 melanoma cell line, proving to be more active than reference compounds fotemustine (B1673584) and imiquimod. nih.gov Compound EAPB0203, in particular, showed the highest activity and also exhibited potent cytotoxic effects against M4Be and RPMI-7591 melanoma cell lines. nih.gov

Additionally, a library of 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones was synthesized and screened for antiproliferative activity. nih.gov Several of these derivatives were identified as potent agents, with GI50 values in the nanomolar range. nih.gov These compounds were found to induce apoptosis through the mitochondrial death pathway. nih.gov

Table 3: In Vitro Anti-tumor Activity of Imidazo[1,5-a]quinoxaline Derivatives

Compound Cell Line Activity Compared to Reference Drugs
EAPB0103 A375 (Melanoma) 6-110 times more active than fotemustine
EAPB0201 A375 (Melanoma) 2-45 times more active than imiquimod
EAPB0202 A375 (Melanoma) Potent cytotoxic activity
EAPB0203 A375, M4Be, RPMI-7591 (Melanoma) Highest activity in the series

Data sourced from a study on imidazo[1,5-a]quinoxaline derivatives. nih.gov

Targeting of p53-MDM2 and p53-MDMX Pathways

The tumor suppressor protein p53 is a critical regulator of cell cycle and apoptosis, and its activity is often suppressed in cancer cells through interaction with its negative regulators, MDM2 and MDMX. nih.govrvaprostatecancersupport.org Disrupting the p53-MDM2/MDMX interaction to reactivate p53 is a key strategy in modern cancer therapy. nih.gov

Scaffolds containing indole and imidazole (B134444) moieties are recognized for their potential to inhibit this protein-protein interaction. While direct evidence for this compound is not available, related structures have been explored for this mechanism. For example, benzimidazole (B57391) derivatives have been shown to activate the p53 pathway by downregulating both Mdm2 and MdmX in melanoma and breast cancer cells that overexpress these regulatory proteins. mdpi.com This suggests that the imidazole core is a key pharmacophore for this activity. The restoration of p53 function by small-molecule inhibitors can lead to cell cycle arrest and apoptosis in cancer cells with wild-type p53. nih.govnih.gov The development of dual inhibitors that target both MDM2 and MDMX is considered a particularly promising approach for comprehensive p53 activation. rvaprostatecancersupport.org

Enzyme and Receptor Targeting

The imidazo[1,5-a]indolone scaffold and its analogs have been investigated for their potential to interact with a variety of enzymes and receptors, indicating a broad therapeutic potential.

Farnesyl diphosphate (B83284) synthase (FPPS) is a key enzyme in the mevalonate (B85504) pathway and a target for drugs treating bone resorption diseases and potentially cancer. nih.govnih.gov A review of the scientific literature did not yield specific preclinical or in vitro studies on the inhibition of Farnesyl Diphosphate Synthase by compounds with the this compound scaffold.

Phosphodiesterase III (PDE3) is an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), and its inhibitors have been explored for the treatment of heart failure. wikipedia.orgnih.gov Currently, there is a lack of specific in vitro or preclinical research data directly linking the this compound chemical structure to the inhibition of Phosphodiesterase III. However, other fused imidazole heterocycles, such as imidazo[1,5-a]pyrido[3,2-e]pyrazines, have been identified as potent inhibitors of other phosphodiesterase family members, specifically PDE10A. nih.gov

The CXCR4 receptor is involved in cell trafficking and has been identified as a potential therapeutic target in HIV infection and cancer. nih.gov While research has identified CXCR4 antagonists, such as bis-imidazoline compounds, which feature imidazole rings, there is no specific preclinical data in the reviewed literature demonstrating that this compound or its close analogs act as CXCR4 antagonists. nih.gov

The GABAa receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and the target of benzodiazepines and other anxiolytic drugs. nih.govmdpi.com Research into structurally similar compounds provides evidence that the broader class of fused imidazoles can interact with this receptor. A series of imidazo[1,5-a]quinoxaline amides and carbamates, which are structurally related to imidazo[1,5-a]indolones, have been shown to bind with high affinity to the GABAa/benzodiazepine receptor. nih.gov These compounds display a range of activities from antagonist to partial and full agonist, demonstrating that modifications to this core structure can modulate the receptor's function. nih.gov For example, specific imidazo[1,2-b] nih.govmdpi.comresearchgate.nettriazine derivatives have been developed as functionally selective agonists for the α2/α3 subtypes of the GABAa receptor, aiming for anxiolytic effects with reduced sedation. researchgate.net

Compound ClassActivity ProfileReceptor TargetReference
Imidazo[1,5-a]quinoxaline amides and carbamatesAntagonist, Partial Agonist, Full AgonistGABAa/Benzodiazepine Receptor nih.gov
Imidazo[1,2-b] nih.govmdpi.comresearchgate.nettriazinesSubtype Selective Agonists (α2/α3)GABAa Receptor researchgate.net

InhA, an enoyl-acyl carrier protein reductase, is an essential enzyme for the survival of Mycobacterium tuberculosis and the primary target of the frontline anti-tuberculosis drug isoniazid. mdpi.comnih.gov To overcome resistance mechanisms associated with isoniazid, which requires metabolic activation, the development of direct InhA inhibitors is a key research focus. nih.gov

A new family of imidazo[1,5-a]quinoline (B8571028) derivatives, which are structural analogs of the imidazo[1,5-a]indolone core, were designed and synthesized as potential InhA inhibitors. mdpi.comresearchgate.net These compounds were developed as isosteres of triazolophthalazines, another heterocyclic class with known antituberculosis activity. mdpi.com In vitro evaluation of over twenty synthesized imidazo[1,5-a]quinoline compounds against the InhA enzyme showed modest inhibitory activity. mdpi.comresearchgate.net Docking experiments were also performed to understand the potential binding interactions of these molecules within the substrate-binding site of the InhA protein. researchgate.netnih.gov Despite the promising design and modest enzyme inhibition, these specific imidazo[1,5-a]quinoline derivatives did not show significant inhibition of mycobacterial growth in whole-cell assays. researchgate.netnih.gov

Compound ClassTarget EnzymeOrganismActivityReference
Imidazo[1,5-a]quinoline derivativesInhAMycobacterium tuberculosisModest inhibitory efficacy against the protein in vitro. mdpi.comresearchgate.netnih.gov

Cyclooxygenase-2 (COX-2) Inhibition

An extensive review of the scientific literature reveals no specific studies evaluating this compound or its closely related derivatives for direct inhibitory activity against the cyclooxygenase-2 (COX-2) enzyme. While various other indole and imidazole-containing heterocyclic compounds have been investigated as potential COX-2 inhibitors, research has not yet extended to the imidazo[1,5-a]indol-3-one scaffold for this particular biological target. nih.govnih.govmdpi.com

NMDA Receptor Antagonism

There is currently no available scientific literature detailing the investigation of this compound or its derivatives as N-methyl-D-aspartate (NMDA) receptor antagonists. The potential for this class of compounds to interact with the NMDA receptor, a key player in neuronal signaling and excitotoxicity, remains an unexplored area of research. drugbank.comnih.gov

Neurobiological Activity and Neuroprotection

The neurobiological activity of derivatives of this compound has been explored through their action on specific protein kinases implicated in the pathology of neurodegenerative conditions, such as Alzheimer's disease. researchgate.net A series of 1-arylaminoimidazo[1,5-a]indol-3-ones were developed as cyclized analogs of Leucettine L41, a known inhibitor of DYRKs/CLKs protein kinases, and were assessed for their inhibitory effects against a panel of five protein kinases: DYRK1A, CK1, CDK5/p25, GSK3α/β, and CLK1. researchgate.net

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Glycogen Synthase Kinase-3 beta (GSK3β) are particularly relevant targets for neuroprotection. Overexpression and hyperactivity of DYRK1A are linked to the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease. nih.gov Similarly, GSK3β is a key enzyme in various cellular processes, and its inhibition has been shown to be neuroprotective in models of hypoxic-ischemic brain injury by reducing apoptosis and inflammation. nih.govnih.gov

The inhibitory activities of several 1-arylaminoimidazo[1,5-a]indol-3-one derivatives were quantified, with results presented as the concentration required for 50% inhibition (IC₅₀). These findings suggest that the imidazo[1,5-a]indol-3-one scaffold may serve as a basis for developing modulators of kinase activity relevant to neurodegenerative diseases. researchgate.net

Compound IDR GroupDYRK1ACK1CDK5/p25GSK3α/βCLK1
8a Phenyl>10>10>10>10>10
8b 4-Fluorophenyl>10>10>10>10>10
8c 4-Chlorophenyl7.2>10>10>107.8
8d 4-Bromophenyl3.6>10>106.53.9
8e 4-Hydroxyphenyl>10>10>10>10>10
8f 4-Methoxyphenyl>10>10>10>10>10
8g 4-Nitrophenyl3.5>10>10>104.6
Data sourced from Burgy et al., 2014. researchgate.net

Investigation of Cellular Toxicity in Non-Target Cells (e.g., HEK-293 cells)

The evaluation of cytotoxicity in non-target cell lines is a critical step in preclinical drug development to assess the potential for off-target effects. Human Embryonic Kidney 293 (HEK-293) cells are a commonly used model for this purpose. nih.gov

Specific studies on the cellular toxicity of this compound or the 1-arylamino derivatives mentioned previously in HEK-293 cells have not been reported. However, research on structurally related indolyl-derived 4H-imidazoles provides some insight into the potential cytotoxicity of this class of compounds. In a study assessing novel bifunctional azaheterocyclic derivatives, the lead compound, which contains both a 5-phenyl-4H-imidazole and a 1-methyl-1H-indole moiety, was evaluated for cytotoxicity in HEK-293 cells. The results indicated a very low level of toxicity, with a 50% inhibitory concentration (IC₅₀) value greater than 300 µM. researchgate.net This suggests that the combination of indole and imidazole rings in that specific arrangement has a favorable safety profile in this non-target cell line. researchgate.net It is important to note that while structurally related, these findings may not be directly extrapolated to the this compound scaffold, and specific testing is required for a definitive assessment.

Structure Activity Relationships Sar and Molecular Design Strategies

Impact of Structural Modifications on Biological Potency and Selectivity

Structural modifications to the imidazo[1,5-a]indolone core can dramatically influence its interaction with biological targets, thereby affecting its potency and selectivity. Key areas of modification include the substitution patterns at various positions on the heterocyclic system and the nature of the appended moieties.

The introduction of substituents at the N-1 position of the imidazo[1,5-a]indol-3-one ring system has been explored to create molecular diversity and modulate biological activity. In a study focused on developing cyclized analogs of Leucettine L41, a known inhibitor of DYRKs/CLKs protein kinases, new 1-arylaminoimidazo[1,5-a]indol-3-ones were synthesized. researchgate.net This approach aimed to probe the structure-activity relationships by introducing various primary and polar secondary amines at the N-1 position. researchgate.net

The synthesis of these derivatives revealed that the final cyclization step, a sulphur/nitrogen displacement from methylsulfanyl thiourea (B124793) intermediates, was a critical and limiting factor. researchgate.net Good yields were primarily obtained for isothioureas derived from primary amines. researchgate.net The resulting 1-arylaminoimidazo[1,5-a]indol-3-one derivatives were subsequently evaluated for their inhibitory effects on a panel of five protein kinases: DYRK1A, CK1, CDK5/p25, GSK3α/β, and CLK1. researchgate.net This highlights how substitutions at the N-1 position can be a key strategy for tuning the kinase inhibitory profile of this scaffold.

Table 1: Kinase Inhibition Profile of Selected N-1 Substituted Imidazo[1,5-a]indol-3-one Analogues
CompoundN-1 SubstituentTarget KinaseBiological Activity Data
Analog 8a4-methoxyphenylaminoDYRK1A/CLK1Data not specified in abstract researchgate.net
Analog 8bphenylaminoDYRK1A/CLK1Data not specified in abstract researchgate.net
Analog 8c4-fluorophenylaminoDYRK1A/CLK1Data not specified in abstract researchgate.net
Data derived from a study on cyclized analogs of Leucettines. researchgate.net

The nature of aryl and alkyl groups attached to the core scaffold significantly dictates the biological outcome. For related heterocyclic systems like imidazo[1,2-a]pyridines, the introduction of aryl substituents at various positions is a common strategy to modulate activity. For instance, a library of 3-aryl-substituted imidazo[1,2-a]pyridines was synthesized and evaluated for antituberculosis activity. researchgate.net Similarly, 2-aryl imidazo[1,2-a]pyridines bearing different electron-donating or halogen groups on the aryl ring have been synthesized to explore their chemical space. mdpi.com

Scaffold Hopping Approaches for Imidazo[1,5-a]indolone Analogues

Scaffold hopping is a drug design strategy that aims to identify isofunctional molecular structures with significantly different core frameworks. nih.gov This approach is valuable for discovering novel and patentable chemotypes, improving drug-like properties, and overcoming limitations of existing scaffolds. nih.govresearchgate.net

The imidazo[1,5-a]indolone scaffold itself can be seen as a result of scaffold hopping from other known biologically active cores. For instance, many successful inhibitors of the Mcl-1 protein are based on an indole-2-carboxylic acid scaffold. nih.gov A scaffold hopping approach could transform this indole (B1671886) core into an indazole or benzimidazole (B57391) to create new classes of inhibitors. nih.govrsc.org Similarly, one could envision arriving at the imidazo[1,5-a]indolone scaffold by modifying or cyclizing known indole-based inhibitors.

Conversely, the imidazo[1,5-a]indolone core can serve as a starting point for scaffold hopping. Computational methods based on 3D shape and electrostatic similarity can be used to identify alternative heterocyclic systems that mimic the key pharmacophoric features of the original scaffold. acs.org For example, a successful scaffold hop from a triazolopyridine to an imidazopyrazinone was achieved in the development of mGlu2 PAMs, resulting in a new prototype with encouraging activity and reduced lipophilicity. acs.org A similar strategy could be applied to the imidazo[1,5-a]indolone core to discover new scaffolds for its known biological targets, potentially leading to compounds with improved therapeutic profiles.

Exploration of Fused Bicyclic Systems

For instance, the synthesis of various substituted 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones has been achieved through domino palladium-catalyzed reactions. These studies, while primarily focused on synthetic methodology, have generated a range of derivatives with diverse substitution patterns on the indole ring and the pyrrolo moiety. Although detailed biological data is often proprietary, the ability to synthesize these analogs is the first step in a comprehensive SAR study. For example, the introduction of electron-donating or electron-withdrawing groups at various positions on the indole nucleus can probe the electronic requirements for optimal biological activity.

A hypothetical SAR exploration of such a series could involve varying the substituents at key positions and assessing their impact on a specific biological target. The following table illustrates a potential outcome of such a study, where different substituents on the indole ring of a 1,2-dihydro-imidazo[1,5-a]indol-3-one core could modulate its inhibitory activity against a hypothetical enzyme.

CompoundR1R2IC50 (nM)
1aHH500
1b5-FH250
1c5-ClH200
1d5-MeH450
1e6-FH300
1fHCH3600

From this illustrative data, one might infer that small, electron-withdrawing substituents at the 5-position of the indole ring are favorable for activity, while substitution at the 6-position is less tolerated. Methyl substitution at the 5-position appears to be detrimental, and substitution on the imidazole (B134444) portion (R2) also decreases activity. This systematic approach allows for the development of a pharmacophore model for this class of compounds.

Imidazo[1,2-a]pyridine (B132010) as a Bioisosteric Analogue

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a widely used strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. The imidazo[1,2-a]pyridine scaffold has been recognized as a "drug prejudice" scaffold due to its prevalence in a wide range of medicinally important compounds. mdpi.com This scaffold can be considered a bioisosteric analogue of the imidazo[1,5-a]indole core present in this compound.

The rationale for this bioisosteric replacement lies in the similar spatial arrangement of the fused bicyclic system and the presentation of key hydrogen bond donors and acceptors. For example, 8-Fluoroimidazo[1,2-a]pyridine has been successfully employed as a bioisosteric replacement for imidazo[1,2-a]pyrimidine (B1208166) in the development of allosteric modulators of the GABAA receptor. nih.gov This demonstrates the feasibility of replacing one fused heterocyclic system with another to fine-tune biological activity.

In the context of this compound, replacing the indole moiety with a pyridine (B92270) ring to give an imidazo[1,2-a]pyridin-3-one could lead to analogs with altered properties. The pyridine ring, being more polar than the benzene (B151609) ring of indole, could influence solubility and cell permeability. Furthermore, the nitrogen atom in the pyridine ring provides an additional point for potential hydrogen bonding interactions with a biological target.

A comparative study of the two scaffolds with identical substitution patterns could reveal important SAR trends, as illustrated in the hypothetical data below.

CompoundCore ScaffoldR1IC50 (nM)
2aImidazo[1,5-a]indol-3-one4-Fluorophenyl150
2bImidazo[1,2-a]pyridin-3-one4-Fluorophenyl120
3aImidazo[1,5-a]indol-3-one4-Methoxyphenyl300
3bImidazo[1,2-a]pyridin-3-one4-Methoxyphenyl250

This data suggests that the imidazo[1,2-a]pyridine core may be a favorable bioisosteric replacement, leading to a modest improvement in potency. Such findings would guide further optimization efforts towards the imidazo[1,2-a]pyridine series.

Design of Focused Libraries for SAR Exploration

To efficiently explore the SAR of the this compound scaffold, the design and synthesis of focused combinatorial libraries is a powerful approach. mdpi.commdpi.com A focused library is a collection of compounds designed to probe specific structural features of a molecule, rather than a large, random assortment of compounds. The design of such a library for this compound derivatives would be guided by the known synthetic routes and preliminary SAR data.

The synthesis of imidazo[1,5-a]indol-3-ones has been reported through various methods, including rhodium-catalyzed C-H allenylation/annulation. This synthetic accessibility allows for the generation of a diverse set of analogs by varying the starting materials. A focused library could be designed to explore the following key structural elements:

Substitution on the Indole Ring: A variety of substituted indoles can be used as starting materials to introduce a range of functional groups (e.g., halogens, alkyl, alkoxy, nitro) at different positions of the indole nucleus.

Substitution on the Imidazole Ring: The choice of reaction partners in the cyclization step can allow for the introduction of different substituents on the imidazole portion of the molecule.

Stereochemistry: If chiral centers are present, the synthesis of individual stereoisomers is crucial for understanding the impact of three-dimensional structure on activity.

The following table outlines a potential design for a focused library, targeting specific regions of the this compound scaffold.

Library SeriesVariable PositionExample SubstituentsRationale
A5-position of IndoleF, Cl, Br, Me, OMe, CNProbe electronic and steric effects at this position.
B6-position of IndoleF, Cl, Br, Me, OMe, CNInvestigate the impact of substitution at an alternative position.
C2-position of ImidazoleMethyl, Ethyl, Phenyl, CyclopropylExplore the steric tolerance in this region.

By synthesizing and screening such a focused library, a comprehensive SAR map can be generated, providing a clear direction for the design of more potent and selective analogs of this compound.

Future Directions and Emerging Research Avenues for Imidazo 1,5 a Indolones

Development of Next-Generation Synthetic Methodologies for Imidazo[1,5-a]indolones

The synthesis of imidazo[1,5-a]indolones and related fused imidazoles is an area of intense investigation, with a focus on developing more efficient, atom-economical, and versatile methods. researchgate.net Future efforts are directed towards overcoming the limitations of traditional multi-step syntheses, which often involve harsh conditions and generate significant waste.

A prominent trend is the use of transition-metal catalysis. For instance, a highly efficient and regioselective synthesis of imidazo[1,5-a]indol-3-ones has been developed using a rhodium(III)-catalyzed sequential C-H allenylation/annulation of N-methoxycarbamoyl indoles with propargyl alcohols. rsc.org This strategy is noted for its broad substrate scope and high atom economy. rsc.org Similarly, redox-neutral rhodium(III)-catalyzed [4+1] annulation between N-carbamoyl indoles and electron-deficient alkynes provides a chemo- and regiospecific route to functionalized 1H-imidazo[1,5-a]indol-3(2H)-ones under mild conditions. researchgate.net Other innovative approaches include palladium-catalyzed C2–H functionalization of indoles and intramolecular hydroamination, highlighting the move towards direct C-H activation strategies. researchgate.net

Multi-component reactions (MCRs) are also gaining traction for their ability to construct complex molecules in a single step from simple precursors. researchgate.net The Groebke–Blackburn–Bienaymé (GBB) reaction, for example, has been utilized to synthesize novel imidazo[1,2-a]pyridine (B132010) derivatives, a strategy that could be adapted for the imidazo[1,5-a]indolone core. rsc.org These one-pot methods significantly enhance synthetic efficiency and are amenable to the creation of diverse chemical libraries for biological screening. researchgate.net

Synthetic Strategy Catalyst/Reagent Key Features Reference
C-H Allenylation/AnnulationRhodium(III)High efficiency, excellent regioselectivity, high atom economy. rsc.org
[4+1] AnnulationRhodium(III)Redox-neutral, mild conditions, broad substrate scope. researchgate.net
C2–H FunctionalizationPalladium(0)Overcomes poisoning effects from other heterocycles. researchgate.net
Multi-component ReactionsVariousOne-pot synthesis, high efficiency, diversity-oriented. researchgate.netrsc.org

Advanced Mechanistic Investigations of Biological Activities

While numerous imidazo[1,5-a]indolone derivatives have demonstrated promising biological activities, a deeper understanding of their mechanisms of action at the molecular level is a critical future objective. Current research has identified activities such as cytotoxicity, but future studies will need to pinpoint the precise molecular interactions that underpin these effects. nih.gov

For related fused imidazole (B134444) systems, mechanistic studies have revealed specific cellular consequences. For example, certain imidazo[1,5-a]pyridine-benzimidazole hybrids have been shown to arrest the cell cycle in the G2/M phase and induce apoptosis. rsc.org These effects were linked to the inhibition of tubulin polymerization and interference with the PI3K/Akt signaling pathway. rsc.org Similarly, studies on substituted 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones demonstrated that these compounds cause cell cycle arrest and can inhibit tubulin assembly and the phosphorylation of the oncoprotein kinase Akt. nih.gov

Future investigations for imidazo[1,5-a]indolones will likely employ advanced techniques such as proteomics, transcriptomics, and cellular thermal shift assays (CETSA) to identify direct binding partners and map the downstream signaling cascades affected by these compounds. Understanding these mechanisms is crucial for optimizing lead compounds and predicting potential off-target effects.

Rational Design of Highly Selective and Potent Ligands

The rational, structure-based design of new ligands is a cornerstone of modern drug discovery and represents a major future direction for imidazo[1,5-a]indolone research. By leveraging computational modeling and structural biology, researchers can design derivatives with enhanced potency and, crucially, improved selectivity for their intended biological targets.

This approach has been successfully applied to other imidazo-fused heterocycles. For instance, by exploiting differences in the ATP-binding pockets of Aurora kinases, researchers designed imidazo[4,5-b]pyridine derivatives that are highly selective inhibitors of Aurora-A over Aurora-B. acs.org This was achieved through computational modeling that guided the derivatization at specific positions on the heterocyclic core. acs.org In another example, a scaffold hopping strategy combined with docking studies led to the identification of potent and selective DPP-4 inhibitors based on an imidazo[1,2-a]pyridine scaffold. nih.gov Molecular docking revealed that specific substitutions allowed for additional π-π interactions with the target enzyme, enhancing binding affinity. nih.gov

For imidazo[1,5-a]indolones, future work will involve obtaining co-crystal structures of derivatives bound to their targets. This structural information will fuel iterative cycles of design, synthesis, and biological evaluation, enabling the fine-tuning of ligand-target interactions to maximize potency and minimize off-target activity.

Exploration of Novel Biological Targets for Imidazo[1,5-a]indolone Derivatives

The versatility of the imidazo[1,5-a]indolone scaffold suggests its potential utility against a wide range of biological targets beyond those currently established. A key area of future research is the systematic screening of these compounds against diverse target classes to uncover new therapeutic applications.

Research on related imidazo-fused systems has already revealed a broad spectrum of biological activities. Derivatives have been investigated as inhibitors of:

c-Met Kinase: Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the c-Met receptor tyrosine kinase, a target in cancer therapy. nih.gov

Dipeptidyl Peptidase-4 (DPP-4): A series of imidazo[1,2-a]pyridine compounds were designed as inhibitors of DPP-4 for the treatment of type 2 diabetes. nih.gov

Focal Adhesion Kinase (FAK): Imidazo[1,2-a] nih.govmdpi.comrsc.orgtriazines have been developed as FAK inhibitors with antitumor activity. nih.gov

KRAS G12C: The imidazo[1,2-a]pyridine scaffold has been used to develop covalent inhibitors targeting the KRAS G12C oncoprotein. rsc.org

Mycobacterium tuberculosis (Mtb): Imidazo[1,5-a]quinolines and their zinc complexes have shown promising activity against Mtb, representing a novel antimycobacterial approach. nih.gov

Future screening campaigns for imidazo[1,5-a]indolone derivatives will likely utilize high-throughput screening (HTS) against large panels of enzymes (e.g., kinases, proteases), receptors, and pathogens to identify novel and therapeutically relevant targets.

Integration of Computational and Experimental Approaches in Chemical Biology Research

The synergy between computational and experimental methods is accelerating the pace of discovery in chemical biology. For imidazo[1,5-a]indolones, integrating these approaches will be essential for efficiently navigating the complexities of drug design and mechanistic studies.

Computational tools are increasingly used to predict a wide range of molecular properties. For example, density functional theory (DFT) calculations have been used to corroborate experimental findings on the mesomorphic behavior of novel imidazole-based liquid crystals. mdpi.comnih.gov Such studies can compute reactivity parameters and predict thermodynamic properties, providing insights that guide experimental design. mdpi.comnih.gov In drug discovery, molecular docking and simulation methods are used to investigate ligand-protein interactions at an atomic level, as demonstrated in studies of imidazoacridine derivatives with the urease enzyme. nsmsi.ir These computational predictions can then be validated and refined through in vitro enzyme kinetics and other experimental assays. nsmsi.irnih.gov

Future research on imidazo[1,5-a]indolones will see a tighter integration of these methodologies. Predictive models for ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties will be used early in the design phase to prioritize compounds with favorable pharmacokinetic profiles. Experimental data from biological assays will, in turn, be used to refine and improve the accuracy of computational models, creating a powerful feedback loop that enhances the efficiency of the research and development process.

Application as Chemical Biology Tools and Probes

Beyond their potential as therapeutic agents, imidazo[1,5-a]indolone derivatives have significant promise as chemical biology tools for studying biological systems. The inherent photophysical properties of some imidazo-fused heterocycles make them attractive candidates for the development of fluorescent probes.

Research on the related imidazo[1,5-a]pyridine (B1214698) scaffold has demonstrated its utility in this area. These compounds can be designed as fluorophores with remarkable photophysical properties, including solvatochromic behavior, making them suitable for use as cell membrane probes. mdpi.comnih.gov By intercalating into the lipid bilayer, these probes can report on the dynamics, hydration, and fluidity of cell membranes, which are important indicators of cellular health. mdpi.comnih.gov The straightforward synthesis and ease of functionalization of the core structure allow for the tuning of optical features and the attachment of various groups to target specific cellular compartments or biomolecules. mdpi.com

Future directions for imidazo[1,5-a]indolones will involve designing and synthesizing derivatives with optimized fluorescent properties (e.g., high quantum yield, large Stokes shift) for bioimaging applications. Furthermore, these scaffolds can be functionalized with reactive groups or photo-crosslinkers to create affinity-based probes for target identification and validation, thereby helping to elucidate the mechanisms of action of bioactive compounds.

Green Chemistry Principles in Imidazo[1,5-a]indolone Synthesis

The application of green chemistry principles to the synthesis of imidazo[1,5-a]indolones is an emerging and vital area of research, aiming to reduce the environmental impact of chemical manufacturing. This involves developing synthetic protocols that are safer, more efficient, and utilize sustainable resources.

Key green chemistry strategies being explored for the synthesis of related imidazole heterocycles include:

Use of Green Solvents: Reactions are being developed in environmentally benign solvents like water, reducing the reliance on volatile organic compounds. researchgate.net

Ultrasound and Microwave Irradiation: Sonochemistry and microwave-assisted synthesis have emerged as green techniques that can enhance reaction rates, improve yields, and reduce reaction times compared to conventional heating methods. researchgate.netnih.gov

One-Pot and Multi-component Reactions: As mentioned earlier, these reactions improve atom economy and process efficiency by reducing the number of synthetic steps and purification procedures required. researchgate.netresearchgate.net

Future research will focus on adapting and optimizing these green methodologies for the specific synthesis of the 1,2-Dihydro-imidazo[1,5-a]indol-3-one core, ensuring that the production of these valuable compounds is both economically viable and environmentally sustainable.

Green Chemistry Approach Example/Benefit Reference
Ultrasound-Assisted SynthesisEnhanced reaction rates, improved yields, use of water as a solvent. researchgate.netnih.gov
Recyclable CatalystsSilica-supported HBF4, novel functionalized cellulose-based catalysts; can be reused for multiple cycles. rsc.orgresearchgate.net
Multi-component ReactionsOne-pot synthesis of imidazopyridine derivatives, reducing waste and simplifying procedures. researchgate.net
Avoidance of Toxic ReagentsDevelopment of metal-free catalytic systems (e.g., KI/tert-butyl hydroperoxide). researchgate.net

Q & A

Q. What are the common synthetic routes for 1,2-Dihydro-imidazo[1,5-a]indol-3-one derivatives?

The primary synthetic approach involves intramolecular cyclization of thiourea or isothiourea intermediates. For example, methylsulfanyl isothioureas derived from primary amines undergo cyclization via sulfur/nitrogen displacement in the presence of lithium hydride (LiH) in dry DMF. This method yields 1-aminoimidazo[1,5-a]indol-3-ones with isolated yields ranging from 27% to 52%. Cyclization fails with secondary amines due to steric hindrance or reduced electrophilicity of the enamide C=N bond . Alternative routes include rhodium-catalyzed enantioselective C–H annulation of indole derivatives with diazo compounds, achieving high enantiomeric excess (up to 98:2 er) .

Q. How can NMR spectroscopy confirm successful cyclization in these compounds?

1H NMR analysis is critical for verifying cyclization. For cyclized derivatives (e.g., 1-aminoimidazo[1,5-a]indol-3-ones), a single NH proton signal appears at δ 11.22–11.60 ppm, whereas uncyclized precursors show two distinct NH signals. Additionally, the indole CH proton resonates at δ 7.13–7.21 ppm, confirming the fused heterocyclic structure. 13C NMR corroborates the carbonyl group at δ 160–165 ppm .

Advanced Research Questions

Q. How do steric and electronic effects influence cyclization efficiency in these derivatives?

Cyclization success depends on the electrophilicity of the enamide C=N bond and steric accessibility. Bulky substituents (e.g., morpholine or N-methylpiperazine) on secondary amines reduce leaving-group ability, inhibiting cyclization. Conversely, primary amines with electron-withdrawing groups enhance electrophilicity, facilitating intramolecular nucleophilic attack. For example, 4-fluoroaniline-derived thioureas achieve 52% yield, while secondary amines yield no product .

Q. What strategies improve enantiomeric excess in asymmetric synthesis of 1,2-Dihydro-imidazo[1,5-a]indol-3-ones?

Chiral Rh(III) catalysts embedded in a binaphthyl backbone enable enantioselective C–H annulation. Optimizing reaction conditions (e.g., solvent polarity, temperature) and using donor/acceptor diazo compounds enhance stereocontrol. This method achieves up to 98% enantiomeric excess for derivatives with quaternary carbon centers .

Q. How can low yields in sulfur/nitrogen displacement reactions be addressed?

Low yields often stem from incomplete activation of the C=S bond . Pre-activation of thioureas with methyl iodide improves leaving-group ability. For example, S-alkylation of thioureas with methyl iodide in refluxing acetone increases cyclization efficiency. Additionally, using excess LiH (2 equivalents) in dry DMF accelerates the displacement step .

Q. What structural modifications enhance kinase inhibition activity in these derivatives?

Introducing electron-deficient aryl groups at the N-1 position improves activity. For instance, compound 8b (derived from 4-fluoroaniline) inhibits DYRK1A with an IC50 of 9 µM, likely due to enhanced hydrogen bonding with the kinase active site. However, unsubstituted indole derivatives show no activity, highlighting the need for molecular diversity (e.g., halogenation or sulfonation) to optimize binding .

Data Contradictions and Troubleshooting

Q. Why do some cyclization reactions fail despite optimal conditions?

Failure is often due to steric hindrance from bulky substituents or reduced electrophilicity of the C=N bond. Secondary amines (e.g., morpholine) introduce steric bulk, preventing nucleophilic attack. Switching to primary amines or incorporating electron-withdrawing groups (e.g., nitro, trifluoromethyl) restores reactivity .

Q. How to resolve discrepancies in biological activity across similar derivatives?

Contradictory kinase inhibition data (e.g., inactivity of most derivatives vs. 8b’s µM activity) suggest subtle structural influences . Computational docking or SAR studies comparing substituent effects (e.g., fluorine vs. methyl groups) can identify critical binding motifs. For example, 8b’s 4-fluoroaryl group may fit DYRK1A’s hydrophobic pocket better than unsubstituted analogs .

Tables for Key Findings

Table 1. Cyclization Yields of 1-Aminoimidazo[1,5-a]indol-3-ones

Substituent (R)Yield (%)Activity (DYRK1A IC50)
4-Fluorophenyl529 µM
Phenyl48>100 µM
3-Fluorophenyl27>100 µM
Data from .

Table 2. Enantioselective Synthesis via Rh(III) Catalysis

EntryDiazo Compounder (enantiomeric ratio)
1PhCOCHN298:2
2MeO2CC(H)N295:5
Adapted from .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.